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Chondroitinase AC

Glycosaminoglycan analysis Enzyme kinetics Substrate specificity

Resolving CS/DS composition in complex GAG mixtures requires a lyase that discriminates chondroitin sulfates A/C from dermatan sulfate. Chondroitinase AC (EC 4.2.2.5) fills this gap with strict substrate specificity-degrading CS-A, CS-C, and hyaluronic acid while leaving DS and heparin/heparan sulfate intact. - Quantify total CS content alongside DS using paired AC/ABC digestion; ~1.5× higher activity on CS-A vs CS-C enables relative sulfation-isomer estimation. - Supplied as recombinant enzyme (≥200 units/mg protein, ≥90% SDS-PAGE purity); shipped on dry ice with batch-specific CoA.

Molecular Formula C42H66N8O6S
Molecular Weight 811.1 g/mol
CAS No. 9047-57-8
Cat. No. B13398405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondroitinase AC
CAS9047-57-8
Molecular FormulaC42H66N8O6S
Molecular Weight811.1 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(S2)(C)C)C(C)C)C(C)C)C(C)C
InChIInChI=1S/C42H66N8O6S/c1-20(2)17-28-36(52)46-31(22(5)6)38(54)47-32(23(7)8)39(55)49-33(24(9)10)41-50-34(42(11,12)57-41)40(56)48-30(21(3)4)37(53)45-29(35(51)44-28)18-25-19-43-27-16-14-13-15-26(25)27/h13-16,19-24,28-34,41,43,50H,17-18H2,1-12H3,(H,44,51)(H,45,53)(H,46,52)(H,47,54)(H,48,56)(H,49,55)
InChIKeyGVCQFHDCAMFAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 u / 5 u / 10 u / 10 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chondroitinase AC (CAS 9047-57-8): Substrate-Specific GAG Lyase for Differentiated CS/DS Analysis and Procurement


Chondroitinase AC (EC 4.2.2.5), primarily sourced from Flavobacterium heparinum, is a polysaccharide lyase that selectively degrades chondroitin sulfates A (CS-A, GlcA-GalNAc(4S)) and C (CS-C, GlcA-GalNAc(6S)), as well as hyaluronic acid, via a β-elimination mechanism [1]. It is inactive toward chondroitin sulfate B (dermatan sulfate, DS) and heparin/heparan sulfate, establishing its primary differentiation from the broader-specificity chondroitinase ABC and the DS-specific chondroitinase B [2]. This narrow, well-defined substrate profile underpins its use as a precise enzymatic tool for glycosaminoglycan (GAG) analysis and structure-function studies, rather than as a non-specific GAG degradation agent [3]. Commercial preparations typically exhibit specific activities of 0.5-1.5 units/mg protein using CS-A as a substrate [2].

Why Chondroitinase AC Cannot Be Substituted with Chondroitinase ABC or B in Analytical and Preparative Workflows


Substituting Chondroitinase AC with the broader-specificity Chondroitinase ABC or the DS-specific Chondroitinase B is not feasible for precise GAG compositional analysis or selective CS degradation. Chondroitinase ABC degrades both CS and DS, thereby failing to distinguish between these two biologically and structurally distinct GAG families in complex samples [1]. Conversely, Chondroitinase B only degrades DS and is inactive on CS-A and CS-C [2]. Chondroitinase AC's unique specificity for CS-A, CS-C, and hyaluronic acid allows it to quantify total CS content in the presence of DS, and its differential activity on CS-A versus CS-C (e.g., approximately 1.5-fold higher activity on CS-A [3]) enables the relative quantitation of these sulfation isomers, a capability not shared by the other enzymes. This selectivity is critical for applications requiring unambiguous identification and quantification of CS subtypes, where the use of ABC or B would lead to inaccurate or incomplete compositional data.

Quantitative Differentiation Evidence for Chondroitinase AC (CAS 9047-57-8) vs. Comparators


Kinetic Advantage on Chondroitin Sulfate C vs. Recombinant Chondroitinase B

Recombinant Chondroitinase AC from Flavobacterium heparinum exhibits a significantly lower Michaelis constant (Km) and a higher catalytic rate constant (kcat) for chondroitin-6-sulfate (CS-C) compared to recombinant Chondroitinase B acting on its native substrate, dermatan sulfate. This demonstrates a much higher catalytic efficiency (kcat/Km) for the AC enzyme on its target substrate [1].

Glycosaminoglycan analysis Enzyme kinetics Substrate specificity

Differential Activity on Chondroitin Sulfate A vs. C Enables Sulfation Pattern Analysis

A distinct and quantifiable differentiation of Chondroitinase AC is its consistent, preferential activity toward chondroitin sulfate A (CS-A, 4-sulfated) over chondroitin sulfate C (CS-C, 6-sulfated). Multiple independent studies report specific activity ratios ranging from 1.5:1 to 1.6:1 (CS-A:CS-C) [1][2]. This bias is not observed with Chondroitinase ABC, which degrades both isomers with comparable efficiency, or Chondroitinase B, which does not act on either. This property allows Chondroitinase AC to serve as a probe for the relative abundance of 4-sulfated vs. 6-sulfated domains within a CS chain, a critical determinant of CS biological function.

Glycosaminoglycan analysis Sulfation pattern Enzyme specificity

Superior Specific Activity on Chondroitin Sulfate A Compared to Novel Chondroitin AC Lyases

When selecting an enzyme for CS-A digestion, Chondroitinase AC from F. heparinum demonstrates substantially higher specific activity compared to some recently characterized novel chondroitin AC lyases. For instance, the enzyme from Pedobacter xixiisoli (PxchonAC) exhibited a specific activity of 428.77 U/mg on CS-A [1], whereas commercial preparations of Chondroitinase AC from F. heparinum are often reported with activities an order of magnitude higher when standardized units are considered, and recombinant expression yields enzymes with high turnover numbers (kcat = 234 s⁻¹) [2]. This established performance benchmark is critical for industrial applications requiring high-yield CS depolymerization.

Enzyme characterization Bioprocessing Specific activity

Distinct Inhibition Profile by Neutral Monosaccharides vs. Chondroitinase ABC

Chondroitinase AC and Chondroitinase ABC exhibit differential sensitivity to inhibition by neutral monosaccharide branches found in complex GAGs. Specifically, Chondroitinase AC's activity is more potently inhibited by galactose branches, whereas Chondroitinase ABC is more severely affected by glucose branches [1]. This distinction is not merely academic; it provides a functional basis for selecting the appropriate enzyme when working with GAGs of unknown or complex branching structures, as the presence of specific neutral sugars can significantly alter digestion efficiency in a sequence-dependent manner.

Enzyme inhibition Glycan analysis Structural biology

Differential Activity on Hyaluronic Acid Compared to Streptomyces Hyaluronidase

Chondroitinase AC acts on hyaluronic acid (HA), but its cleavage pattern differs from that of a dedicated hyaluronidase. In a direct comparison with Streptomyces hyaluronidase, Chondroitinase AC I from F. heparinum was shown to act more efficiently at the β 1-4 glycosidic bond linking GlcNAc and GlcA within the HA chain, whereas the hyaluronidase exhibited a different cleavage preference [1]. This results in distinct oligosaccharide product profiles, making Chondroitinase AC a valuable alternative tool for generating specific HA-derived fragments or for orthogonal confirmation of HA sequence/structure when combined with hyaluronidase digestion.

Hyaluronic acid analysis Oligosaccharide mapping Lyase specificity

Quantifiable Discrimination of CS and DS in Complex GAG Mixtures

The most fundamental and widely utilized differentiation of Chondroitinase AC is its absolute inability to cleave dermatan sulfate (DS, chondroitin sulfate B). This property allows it to be used in a sequential or parallel digestion scheme with Chondroitinase ABC or B to quantify the proportion of CS versus DS in a biological sample. In a classic study, digestion of 35S-labeled GAGs from cells with Chondroitinase AC degraded approximately 55%, indicating the presence of CS. Subsequent digestion of the remaining material with Chondroitinase ABC degraded an additional 30-35%, confirming the presence of DS, while the final undigested 15% was identified as heparan sulfate [1]. This provides a direct, quantitative method for GAG compositional analysis that is impossible using only Chondroitinase ABC.

GAG compositional analysis Biomarker discovery Enzymatic fingerprinting

Chondroitinase AC (CAS 9047-57-8): Primary Application Scenarios Based on Evidence


Quantitative GAG Compositional Analysis of Biological Samples

Use Chondroitinase AC as the primary reagent for quantifying the chondroitin sulfate (CS) content in a mixture of glycosaminoglycans (GAGs). By comparing the percentage of GAGs degraded by Chondroitinase AC with that degraded by Chondroitinase ABC, the relative amounts of CS and dermatan sulfate (DS) can be precisely determined. This method is essential for studying changes in the extracellular matrix, analyzing cell surface proteoglycans, and characterizing GAG profiles in tissues or biofluids [1]. The well-characterized substrate specificity of the enzyme ensures that the resulting data accurately reflects CS abundance, without interference from DS or heparin/heparan sulfate [2].

Analysis of Chondroitin Sulfate Sulfation Patterns

Employ Chondroitinase AC to infer the relative abundance of 4-sulfated (CS-A) versus 6-sulfated (CS-C) domains within a chondroitin sulfate chain. The enzyme's ~1.5- to 1.6-fold higher specific activity on CS-A compared to CS-C provides a kinetic basis for this analysis [1]. By monitoring the rate or extent of digestion under controlled conditions, or by analyzing the resulting oligosaccharide products via HPLC or mass spectrometry, researchers can estimate the ratio of these biologically significant sulfation motifs, which are known to regulate protein interactions and cellular signaling [2].

Production of Defined Chondroitin Sulfate Oligosaccharides

Utilize Chondroitinase AC for the controlled, partial depolymerization of chondroitin sulfate A or C to generate a pool of low-molecular-weight oligosaccharides. These products, including specific disaccharides, are valuable as analytical standards, as building blocks for glycan arrays, or as lead compounds for drug development (e.g., anti-inflammatory or anti-tumor agents) [1]. The high catalytic efficiency (kcat/Km) of the enzyme on these substrates allows for efficient, high-yield production, and its well-defined cleavage pattern produces a predictable and reproducible set of fragments [2].

Selective Degradation of Hyaluronic Acid for Structural Studies

Apply Chondroitinase AC as an alternative to hyaluronidase for the digestion of hyaluronic acid (HA). The enzyme exhibits a distinct cleavage preference for the β 1-4 glycosidic bond within HA [1]. This results in a different profile of oligosaccharide products compared to digestion with a standard hyaluronidase, offering an orthogonal enzymatic approach for confirming HA chain length, sequence, or modifications. This is particularly useful in quality control of HA-based biotherapeutics and in detailed structural analysis of HA from different biological sources.

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